molecular formula C21H19O2P B013729 Methyl (triphenylphosphoranylidene)acetate CAS No. 2605-67-6

Methyl (triphenylphosphoranylidene)acetate

Cat. No. B013729
CAS RN: 2605-67-6
M. Wt: 334.3 g/mol
InChI Key: NTNUDYROPUKXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Methyl (triphenylphosphoranylidene)acetate can be synthesized through reactions involving triphenylphosphine and active carbonyl compounds like benzaldehyde or phthalic anhydride. Acidic protons facilitate the interconversion of cis and trans isomers and enhance its reactivity with carbonyl compounds (Kayser & Hooper, 1990).

Molecular Structure Analysis

The molecular structure of methyl (triphenylphosphoranylidene)acetate features a tetrahedral phosphorus atom and an sp2 hybridized ylidic carbon atom. This structure facilitates electronic delocalization toward keto groups, indicating effective intramolecular interactions and preferred conformations (Castañeda et al., 2001).

Chemical Reactions and Properties

This compound is versatile in organic synthesis, participating in unexpected alkylation reactions with amines, acids, and phenols to produce methylated derivatives, esters, and anisoles. It also undergoes Negishi cross-coupling reactions catalyzed by rhodium complexes, highlighting its reactivity and utility in forming carbon-carbon bonds (Desmaële, 1996).

Physical Properties Analysis

The crystal structures of alkyl 3-oxo-2-(triphenylphosphoranylidene)butyrates reveal a common conformation pattern among derivatives, with a tetrahedral phosphorus atom and an sp2 ylidic carbon atom. These structures showcase the compound's stability and preferred geometric arrangement, facilitating its reactivity in various chemical processes (Castañeda et al., 2001).

Chemical Properties Analysis

Methyl (triphenylphosphoranylidene)acetate demonstrates unique chemical properties, such as participating in multifunctional reactions leading to the synthesis of multisubstituted oxazoles via a one-pot process. This highlights its versatility and utility in synthesizing complex organic molecules (Ren et al., 2017).

Scientific Research Applications

  • It is utilized for studying the interaction of homophthalic anhydride and other acetates, leading to minor products like 1,3-dioxo-1,2,3,4-tetrahydronaphthalene (Shablykin, Merzhyievsky, & Shablykina, 2017).

  • It plays a role in the synthesis of functionalized 3-bromocoumarins, useful for generating large combinatorial chemical libraries based on the coumarin scaffold (Audisio et al., 2010).

  • The compound is used in synthesizing dimethyl 4-methyl-6-perfluoroalkylisophthalates and dimethyl 5-perfluoroalkylbiphenyl-2,4-dicarboxylates (Weiyu et al., 1993).

  • It is involved in the one-pot synthesis of methyl ortho-hydroxycinnamate derivatives (Anwar et al., 2005).

  • Methyl (triphenylphosphoranylidene)acetate is used in preparing ethyl 2,3-pentadienoate, a compound used in research (Lang & Hansen, 2003).

  • It serves as a reagent for synthesizing phosphonium ylides and iodonium salts, which can be converted to alkenes via the Wittig reaction (Zhdankin et al., 2003).

  • This compound can functionalize carboxylate multi-walled carbon nanotubes, which could be used in future applications due to their P=C and C=O active sites (Nassaghi, Azizian, & Sedaghat, 2014).

  • It is used in Michael type reactions to convert furan-2-ylidene acetates into pyrrol-2-ylidene-acetates (Sacmacl, Bolukbasl, & Şahin, 2012).

  • The compound is employed in the synthesis of functionalized maleimides (Yavari, Asghari, & Esmaili, 1999).

  • It is also used in the transylidation reaction of 2-chlorocyclohepta[b]pyrrole derivatives with phosphorus ylide (Nishiwaki, Abe, Ishida, & Miura, 1978).

  • Additionally, it acts as an efficient ligand for a Rh catalyst, achieving cross-coupling between arylzinc compounds and alkyl electrophiles (Ejiri et al., 2010).

  • Methyl (triphenylphosphoranylidene)acetate is used in the Wittig reaction to produce ethyl 5(4H)-oxazolylideneacetates and triphenylphosphane oxide (Erba, Gelmi, & Pocar, 1988).

  • It can react with amines, acids, and phenols to produce N-methylated derivatives, methyl esters, anisole, and N-methylphthalimide (Desmaële, 1996).

  • The compound is also used in solvent-free Wittig olefination, offering short reaction times and high yields (Thiemann, Watanabe, Tanaka, & Mataka, 2004).

  • It reacts with ozonides derived from cycloalkenes to form trans, trans-,,-unsaturated dioates or diones (Hon, Chu, Hong, & Lu, 1992).

  • Methyl (triphenylphosphoranylidene)acetate reacts with acyl chlorides to give methyl 2-acyltriphenylphosphoranylideneacetates, which decompose to yield triphenylphosphine oxide and methyl acety (Bestmann & Geismann, 1977).

  • It has a crystal structure similar to that of benzyl 2-(2-benzoylcyclopropyl)acetate (Avery, Taylor, & Tiekink, 1998).

  • Methyl (triphenylphosphoranylidene)acetate has a mixture of cis and trans isomers and can react with active carbonyl compounds like benzaldehyde or phthalic anhydride (Kayser & Hooper, 1990).

  • The synthesis of multisubstituted oxazoles using the Ugi/Wittig process without Mumm rearrangement has been developed using isocyano(triphenylphosphoranylidene)acetates (Ren, Guan, Kong, & Ding, 2017).

properties

IUPAC Name

methyl 2-(triphenyl-λ5-phosphanylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19O2P/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNUDYROPUKXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062549
Record name Methyl (triphenylphosphoranylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (triphenylphosphoranylidene)acetate

CAS RN

2605-67-6
Record name Methyl (triphenylphosphoranylidene)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2605-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbomethoxymethylene triphenylphosphorane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002605676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2605-67-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2605-67-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-(triphenylphosphoranylidene)-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl (triphenylphosphoranylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (triphenylphosphoranylidene)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Carbomethoxymethylene triphenylphosphorane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9MZ753Q8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Triphenyl phosphine (13 g.) was dissolved in dry benzene (60 ml.) and methyl bromoacetate (8.3 g.) was added dropwise. The solution was heated at 70° C., for 2 days, and then cooled and filtered. The residue was washed with benzene and dried to give about 16 g. of (methoxycarbonyl methyl)triphenylphosphonium bromide. The phosphonium salt (B 10 g.) was dissolved in water (250 ml.) and 5% aqueous sodium hydroxide was added dropwise with stirring until the solution became alkaline to litmus. The resulting precipitate was filtered off, washed with water and dried. Crystallisation from ethyl acetate/petroleum spirit gave (methoxycarbonyl methylene) triphenyl phosphorane as a colourless solid in about 80% yield.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of (2-methoxy-2-oxoethyl)triphenylphosphonium bromide (10.0 g, 24.08 mmol) in 100 mL DCM, 50 mL water and NaOH (10 N) (4.82 ml, 48.2 mmol) was vigorously shaken in a separatory funnel. The organic layer was separated and the aqueous phase was extracted with DCM. The combined organic layers were dried (MgSO4) and concentrated to give methyl 2-(triphenylphosphoranylidene)acetate (7.5 g, 93% yield) as a white solid. A solution of 3-chloro-2-methylbenzaldehyde (0.7 g, 4.53 mmol) and 2-(triphenylphosphoranylidene)acetate (1.817 g, 5.43 mmol) in MeOH (22.6 ml) was stirred at room temperature for 2 h. The mixture was concentrated and purified by flash chromatography (0-30% ethyl acetate:hexanes) to afford the title compound (0.23 g, 24% yield) as a clear colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.99 (d, J=15.9 Hz, 1H), 7.47-7.40 (m, 2H), 7.17-7.15 (m, 1H), 6.33 (d, J=15.9 Hz, 1H), 3.83 (s, 3H), 2.48 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
4.82 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (triphenylphosphoranylidene)acetate
Reactant of Route 2
Reactant of Route 2
Methyl (triphenylphosphoranylidene)acetate
Reactant of Route 3
Reactant of Route 3
Methyl (triphenylphosphoranylidene)acetate

Citations

For This Compound
1,010
Citations
V Shablykin, D Merzhyievsky… - … -Ukrainian Journal of …, 2017 - kyivtoulouse.univ.kiev.ua
In the study of the interaction of homophthalic anhydride and methyl (triphenylphosphoranylidene) acetate, along with (1-oxo-1H-isochromen-3‑yl) acetate obtaining, two minor products…
Number of citations: 6 www.kyivtoulouse.univ.kiev.ua
TV Omelian, PO Iegorov, AO Poliudov… - Chemistry of …, 2021 - Springer
A number of 2-substituted 4–7-membered cyclic amino acid esters bearing endocyclic amino group were sequentially mesylated and cyclized via the CSIC reaction strategy to give the …
MH Kayser, DL Hooper - Canadian journal of chemistry, 1990 - cdnsciencepub.com
In the absence of a source of acidic protons, methyl (triphenylphosphoranylidene)acetate 1 exists as a mixture of the cis and trans isomers even at room temperature. Acidic protons …
Number of citations: 20 cdnsciencepub.com
EN Koz'minykh, VI Goncharov, RA Aitken… - Russian journal of …, 2006 - Springer
… 2.5 mmol) of 4-benzoyl-5-phenylfuran-2,3-dione Ia and 0.80 g (2.5 mmol) of acetylmethylenetriphenylphosphorane IIa or 0.84 g (2.5 mmol) of methyl …
J Melville, R Triano - 2014 - ocf.berkeley.edu
The Wittig reaction, discovered in 1954 by Georg Wittig, is one of the most common techniques used for the stereoselective preparation of alkenes. Broadly speaking, the reaction allows …
Number of citations: 0 www.ocf.berkeley.edu
E Ciganek - The Journal of Organic Chemistry, 1970 - ACS Publications
Benzonitrile and a-(triphenylphosphoranylidene) toluene react to give the stable iminophosphorane a-[(tri-phenylphosphoranylidene) amino] stilbene (3) which was also prepared by …
Number of citations: 80 0-pubs-acs-org.brum.beds.ac.uk
KS Hariprasad, G Harikrishna, A Zehra, AK Tiwari… - 2021 - nopr.niscpr.res.in
(E)-Methyl/ethyl-3-(2-hydroxyphenyl)acrylates 3a-x have been prepared by the reaction of salicylaldehydes 1a-l with Wittig reagents such as methyl (triphenylphosphoranylidene)…
Number of citations: 1 nopr.niscpr.res.in
M Bartlett - Synlett, 2013 - thieme-connect.com
(Triphenylphosphoranylidene) ketene (1), also known as the Bestmann ylide, is a reagent with intriguing properties and proven synthetic utility. 1 After early reports of this compound by …
SS Novikov, GAS Hvekhgeimer - Bulletin of the Academy of Sciences of …, 1960 - Springer
A study was made of the reaction of (C 6 H 5 ) 3 P=CHCOOCH 3 with nitro aldehydes, and the methyl esters were prepared of o-, m-, and p-nitrocinnamic acids, 2,4,6-trinitrocinnamic …
IM Sakhautdinov, RN Malikova… - Chemistry of Natural …, 2020 - Springer
Exhaustion of nonrenewable natural resources has necessitated the development of alternative methods for processing renewable raw material sources. Carbohydrates represent a …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.